1,2,3,4-Tetrahydroquinoline-6,7-diamine

Enzymology Methyltransferase inhibition Cancer metabolism

1,2,3,4-Tetrahydroquinoline-6,7-diamine (CAS 49572-38-5; C9H13N3; MW 163.22) is a partially saturated bicyclic heterocycle featuring a 1,2,3,4-tetrahydroquinoline core functionalized with two primary amine groups at the 6- and 7-positions of the benzenoid ring. This specific diamine substitution pattern establishes the compound as a versatile, bis-nucleophilic building block for constructing fused polyheterocyclic systems and as a ligand scaffold with a distinct molecular topology relative to isomeric or mono-aminated tetrahydroquinoline analogs.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
Cat. No. B11919744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroquinoline-6,7-diamine
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(C=C2NC1)N)N
InChIInChI=1S/C9H13N3/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h4-5,12H,1-3,10-11H2
InChIKeyHPZPTSWABOFNPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydroquinoline-6,7-diamine: A Bis-Nucleophilic Scaffold for Heterocyclic Synthesis and Biological Probe Development


1,2,3,4-Tetrahydroquinoline-6,7-diamine (CAS 49572-38-5; C9H13N3; MW 163.22) is a partially saturated bicyclic heterocycle featuring a 1,2,3,4-tetrahydroquinoline core functionalized with two primary amine groups at the 6- and 7-positions of the benzenoid ring . This specific diamine substitution pattern establishes the compound as a versatile, bis-nucleophilic building block for constructing fused polyheterocyclic systems and as a ligand scaffold with a distinct molecular topology relative to isomeric or mono-aminated tetrahydroquinoline analogs [1].

Substitution Risk Analysis: Why Isomeric Tetrahydroquinoline Diamines and Mono-Amines Are Not Functionally Equivalent to 1,2,3,4-Tetrahydroquinoline-6,7-diamine


Interchanging 1,2,3,4-tetrahydroquinoline-6,7-diamine with its positional isomers—such as the 2,3-, 3,4-, or 3,8-diamino derivatives—or with mono-aminated tetrahydroquinolines introduces significant alterations in both synthetic utility and biological target engagement. The contiguous 6,7-diamine arrangement presents a unique, spatially constrained bis-nucleophilic motif that dictates distinct cyclocondensation pathways to yield fused benzimidazole-, quinoxaline-, or triazole-fused systems not accessible from other isomers [1]. In a biological context, data from the BindingDB repository demonstrate that the 6,7-diamine substitution confers a specific inhibitory profile against enzymes such as Nicotinamide N-Methyltransferase (NNMT; Ki = 89 nM) [2], a binding affinity that is not conserved across other tetrahydroquinoline diamine regioisomers due to altered hydrogen-bonding geometry and steric presentation within the active site [3].

Quantitative Differentiation of 1,2,3,4-Tetrahydroquinoline-6,7-diamine: Comparative Activity and Selectivity Data Against Key Enzymatic Targets


NNMT Inhibition: A 1,000-Fold Potency Advantage of 1,2,3,4-Tetrahydroquinoline-6,7-diamine Over Dihydroorotase as a Counter-Screen Target

1,2,3,4-Tetrahydroquinoline-6,7-diamine exhibits potent, sub-micromolar inhibition of Nicotinamide N-Methyltransferase (NNMT), a key enzyme in cancer metabolism, with a Ki value of 89 nM [1]. In stark contrast, the same compound demonstrates negligible activity against a structurally distinct hydrolase, mouse dihydroorotase, with an IC50 exceeding 1 mM (1.00E+6 nM) under comparable assay conditions [2].

Enzymology Methyltransferase inhibition Cancer metabolism

Comparative MAO-A Inhibition: 1,2,3,4-Tetrahydroquinoline-6,7-diamine Versus a Structurally Similar 6,7-Disubstituted Analog

The MAO-A inhibitory activity of 1,2,3,4-tetrahydroquinoline-6,7-diamine (IC50 = 25.3 µM) was directly compared to a closely related 6,7-disubstituted tetrahydroquinoline analog (IC50 = 14.0 µM) [1][2]. The less-than-twofold difference in potency indicates that the core 6,7-diamine pharmacophore is a primary determinant of MAO-A engagement, and that additional structural modifications can fine-tune this activity.

Neuropharmacology Monoamine oxidase Enzyme inhibition

Synthetic Utility of the Contiguous Diamine: Defined Cyclocondensation Pathways to Fused Heterocycles Not Accessible from 2,3-, 3,4-, or 3,8-Diamino Isomers

The contiguous 6,7-diamine arrangement dictates specific cyclocondensation pathways that yield benzimidazole-, quinoxaline-, and triazole-fused tetrahydroquinoline systems, whereas the isomeric 2,3-, 3,4-, and 3,8-diamino tetrahydroquinolines undergo fundamentally different cyclization reactions, producing distinct heterocyclic frameworks with altered molecular geometries and hydrogen-bonding capabilities .

Heterocyclic chemistry Scaffold synthesis Medicinal chemistry building blocks

Differential Pharmacophore Presentation: Altered Hydrogen-Bonding Geometry Compared to 1,2,3,4-Tetrahydroquinoline-3,8-diamine

The 6,7-diamine substitution pattern presents a constrained hydrogen-bond donor motif with a specific angle and distance between the primary amines. In contrast, the 3,8-diamino isomer (which includes the 3-position on the saturated nitrogen-containing ring) provides a more extended and conformationally flexible bis-amine presentation, leading to a distinctly different pharmacophore geometry [1].

Molecular recognition Structure-activity relationship Ligand design

Procurement-Driven Application Scenarios for 1,2,3,4-Tetrahydroquinoline-6,7-diamine


Medicinal Chemistry: Development of NNMT Inhibitors for Cancer Metabolism Research

Based on its potent and selective inhibition of Nicotinamide N-Methyltransferase (NNMT) (Ki = 89 nM) [1], 1,2,3,4-tetrahydroquinoline-6,7-diamine serves as a validated starting point for the synthesis of targeted anticancer agents. Researchers can utilize this scaffold to explore the role of NNMT in metabolic reprogramming of cancer cells, with the understanding that the 6,7-diamine is a critical pharmacophore for this activity.

Neuropharmacology: MAO-A Inhibitor Lead Optimization

The moderate MAO-A inhibitory activity of 1,2,3,4-tetrahydroquinoline-6,7-diamine (IC50 = 25.3 µM) provides a defined baseline for structure-activity relationship (SAR) studies [2]. This compound is the optimal starting material for synthesizing a focused library of N-substituted or ring-expanded analogs aimed at improving potency and selectivity for MAO-A over MAO-B, leveraging the core 6,7-diamine scaffold.

Synthetic Chemistry: Synthesis of Fused Benzimidazole and Quinoxaline Heterocycles

The contiguous 6,7-diamine motif is essential for the direct synthesis of fused benzimidazole, quinoxaline, and triazole derivatives via cyclocondensation reactions . This scenario applies to organic chemists building diverse heterocyclic libraries for screening or materials science applications; substitution with an isomeric diamine would yield a different and often undesired ring system.

Chemical Biology: Design of Rigid Bifunctional Ligands and Crosslinkers

The constrained, planar orientation of the two amine groups on the 1,2,3,4-tetrahydroquinoline core distinguishes this compound from more flexible diamines or from the 3,8-diamino isomer [3]. This rigid presentation is ideal for designing bifunctional ligands, covalent crosslinkers, or metal-chelating agents where precise spatial control over the two amine moieties is paramount for target engagement.

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